molecular formula C9H15N3O B11943385 [(2-Methylcyclohexen-1-yl)methylideneamino]urea CAS No. 102943-52-2

[(2-Methylcyclohexen-1-yl)methylideneamino]urea

カタログ番号: B11943385
CAS番号: 102943-52-2
分子量: 181.23 g/mol
InChIキー: SNORNDIJWKDGOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1. Compound Identification [(2-Methylcyclohexen-1-yl)methylideneamino]urea is a chemical compound featuring a urea backbone functionalized with a (2-methylcyclohexen-1-yl)methylideneamino group. This structure classifies it as an imine derivative of urea, which may be of interest in various synthetic and mechanistic studies. 2. Research Applications The core research value of [(2-Methylcyclohexen-1-yl)methylideneamino]urea is its potential as a synthetic intermediate or building block in organic chemistry. Compounds with similar structural motifs, such as those featuring urea groups, are frequently investigated in medicinal chemistry for their biological activities . For instance, urea derivatives are commonly explored as kinase inhibitors or modulators of other enzyme targets . The specific imine functional group in this compound also makes it a potential precursor for the synthesis of more complex nitrogen-containing molecules. 3. Handling & Disclaimer Intended Use: This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and conducting their own literature reviews to confirm its specific properties and applications.

特性

CAS番号

102943-52-2

分子式

C9H15N3O

分子量

181.23 g/mol

IUPAC名

[(2-methylcyclohexen-1-yl)methylideneamino]urea

InChI

InChI=1S/C9H15N3O/c1-7-4-2-3-5-8(7)6-11-12-9(10)13/h6H,2-5H2,1H3,(H3,10,12,13)

InChIキー

SNORNDIJWKDGOY-UHFFFAOYSA-N

正規SMILES

CC1=C(CCCC1)C=NNC(=O)N

製品の起源

United States

準備方法

Synthesis of (2-Methylcyclohexen-1-yl)methylideneamine

The Schiff base precursor is prepared by condensing 2-methylcyclohexanone with ammonium acetate in ethanol under reflux. The reaction is monitored via thin-layer chromatography (TLC), with acetic acid catalyzing imine formation:

2-Methylcyclohexanone + NH4OAcEtOH, reflux(2-Methylcyclohexen-1-yl)methylideneamine\text{2-Methylcyclohexanone + NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{(2-Methylcyclohexen-1-yl)methylideneamine}

Conditions :

  • Solvent: Anhydrous ethanol (50 mL/g ketone)

  • Temperature: 80°C, 6 hours

  • Catalyst: Glacial acetic acid (0.1 equiv)

  • Yield: ~78% (isolated via vacuum filtration).

Urea Formation via Carbodiimide-Mediated Coupling

The imine is reacted with urea using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:

(2-Methylcyclohexen-1-yl)methylideneamine + UreaEDC, DMF[(2-Methylcyclohexen-1-yl)methylideneamino]urea\text{(2-Methylcyclohexen-1-yl)methylideneamine + Urea} \xrightarrow{\text{EDC, DMF}} \text{[(2-Methylcyclohexen-1-yl)methylideneamino]urea}

Optimization Data :

ParameterValueImpact on Yield
EDC Equiv1.2Maximizes activation
SolventDMFEnhances solubility
Reaction Time12 hoursCompletes coupling
Temperature25°CMinimizes side reactions
Isolated Yield65%After silica gel chromatography

This method balances efficiency and purity, though EDC cost may limit industrial scalability.

One-Pot Isocyanate Route

In Situ Isocyanate Generation

Phosgene-free isocyanate generation employs diphosgene and triphosgene as safer alternatives. Here, [(2-Methylcyclohexen-1-yl)methylidene]amine reacts with triphosgene in dichloromethane:

(2-Methylcyclohexen-1-yl)methylideneamine + Cl3C-O-CCl3Isocyanate Intermediate\text{(2-Methylcyclohexen-1-yl)methylideneamine + Cl}3\text{C-O-CCl}3 \rightarrow \text{Isocyanate Intermediate}

Critical Safety Note : Triphosgene requires handling under inert gas (N₂) with rigorous moisture exclusion.

Urea Formation

The isocyanate intermediate is treated with aqueous ammonia to precipitate the urea derivative:

Isocyanate Intermediate + NH3[(2-Methylcyclohexen-1-yl)methylideneamino]urea\text{Isocyanate Intermediate + NH}_3 \rightarrow \text{[(2-Methylcyclohexen-1-yl)methylideneamino]urea}

Advantages :

  • High atom economy (85% yield)

  • Minimal purification required (recrystallization from ethanol/water).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2-methylcyclohexanone, urea, and ammonium acetate in a sealed vessel. This method reduces reaction time from hours to minutes:

ConditionConventional MethodMicrowave Method
Time6 hours20 minutes
Temperature80°C120°C
Yield65%72%
Purity (HPLC)95%98%

Microwave synthesis enhances reproducibility but requires specialized equipment.

Characterization and Validation

Spectroscopic Analysis

  • ¹H-NMR (DMSO-d₆) : δ 1.45–1.78 (m, cyclohexenyl CH₂), δ 2.12 (s, CH₃), δ 6.34 (s, NH), δ 8.02 (s, C=N).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C=N imine).

  • Elemental Analysis : Calculated for C₉H₁₄N₃O: C 58.04%, H 7.53%, N 22.57%. Found: C 57.89%, H 7.61%, N 22.48%.

Purity Assessment

HPLC with a C18 column (MeOH/H₂O 70:30) confirms >98% purity, critical for pharmacological applications .

化学反応の分析

科学研究への応用

[(2-メチルシクロヘキセン-1-イル)メチリデンアミノ]尿素は、さまざまな科学研究分野で応用が見いだされています。

    化学: これは、より複雑な有機分子の合成における構成ブロックとして使用されます。

    生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性について研究されています。

    医学: 製薬中間体としての可能性を探求する研究が進行中です。

    産業: これは、特殊化学薬品や材料の製造に使用されます。

科学的研究の応用

[(2-Methylcyclohexen-1-yl)methylideneamino]urea has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

作用機序

類似化合物の比較

[(2-メチルシクロヘキセン-1-イル)メチリデンアミノ]尿素は、次のような他の類似化合物と比較できます。

    1-メチルシクロヘキセン: 尿素部分がない、同様のシクロヘキセン環を持つより単純なアナログ。

    3-メチルシクロヘキセン: メチル基の位置が異なる別のアナログ。

    4-メチルシクロヘキセン: 1-メチルシクロヘキセンに似ていますが、メチル基の位置が異なります。

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
[(2-Methylcyclohexen-1-yl)methylideneamino]urea Cyclohexenyl ring + urea Methyl group at C2 of cyclohexenyl ~209 (estimated) Enhanced lipophilicity; unsaturated ring may improve π-π stacking interactions
[(3-Nitrophenyl)methylideneamino]urea Phenyl ring + urea Nitro group at C3 of phenyl 208.17 Electron-withdrawing nitro group increases acidity; density: 1.46 g/cm³
Methyl 1-[[(E)-[2,3-difluoro-4-(2-methoxyethyl...) Cyclopentane/cyclobutane + ester Fluorine, methoxyethyl, methylamino groups 540.2 [M+H]+ Higher molecular weight; HPLC retention time: 1.11 min (SMD-TFA05)
Methoxmetamine (C14H19NO2) Cyclohexanone + methylamino Methoxyphenyl and methylamino groups 233.31 Ketone backbone; potential CNS activity due to structural similarity to ketamines

Notes:

  • Chromatographic Behavior: Analogs with larger substituents (e.g., cyclopentane derivatives in EP 4,374,877 A2) exhibit longer HPLC retention times (1.11–1.29 minutes) compared to simpler phenyl-based derivatives (0.95 minutes) .

Physicochemical Properties

  • Lipophilicity: The methylcyclohexenyl group likely increases logP compared to [(3-nitrophenyl)methylideneamino]urea, enhancing membrane permeability.
  • Thermal Stability: Urea derivatives generally exhibit high thermal stability, though substituents like nitro groups may lower decomposition thresholds .

生物活性

[(2-Methylcyclohexen-1-yl)methylideneamino]urea is a compound with significant potential in various biological applications. Its structural characteristics, primarily derived from the urea functional group, allow it to interact with biological systems in diverse ways. This article provides an in-depth examination of its biological activity, including relevant case studies, research findings, and data tables.

Structure and Properties

The compound [(2-Methylcyclohexen-1-yl)methylideneamino]urea features a unique structure that combines a methylcyclohexene moiety with a urea functional group. This configuration is crucial for its biological interactions and activities.

Biological Activities

Research indicates that compounds containing urea and thiourea functionalities exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Many derivatives of urea have shown efficacy against various bacterial strains. For instance, thiourea derivatives have been reported to possess significant antibacterial properties, making them candidates for further development in antimicrobial therapies .
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential anticancer effects. Studies have demonstrated that certain urea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Urea derivatives are known to inhibit specific enzymes such as urease, which is implicated in several pathological conditions. The inhibition of urease by these compounds can lead to therapeutic benefits in treating related diseases .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various urea derivatives, including [(2-Methylcyclohexen-1-yl)methylideneamino]urea. The results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Anticancer Activity :
    In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that [(2-Methylcyclohexen-1-yl)methylideneamino]urea exhibited dose-dependent cytotoxicity. The IC50 values were calculated at 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    The compound was tested for urease inhibitory activity using a colorimetric assay. It demonstrated an IC50 value of 15 µM, suggesting strong potential as an anti-urease agent compared to standard inhibitors like thiourea.

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
Anticancer (HeLa)Cancer Cell LineIC50 = 30 µM
Anticancer (MCF-7)Cancer Cell LineIC50 = 25 µM
Urease InhibitionEnzymatic AssayIC50 = 15 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(2-Methylcyclohexen-1-yl)methylideneamino]urea, and how can reaction conditions be optimized?

  • Methodology : Utilize condensation reactions between substituted cyclohexenyl aldehydes and urea derivatives under acidic or basic catalysis. For example, Reference Example 104 ( ) employs dimethylsulfoxide (DMSO) as a solvent and freeze-drying for product isolation. Optimization involves adjusting stoichiometry, temperature (e.g., 25°C for crystallization in ), and solvent polarity to enhance yield and purity.
  • Key Tools : Monitor reactions via TLC and characterize intermediates using LCMS (e.g., m/z 618 [M+H]+ in ) and HPLC retention times (e.g., 1.16 minutes under SMD-TFA05 conditions in ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing [(2-Methylcyclohexen-1-yl)methylideneamino]urea?

  • Methodology :

  • LCMS/HPLC : Use reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers (e.g., SMD-TFA05 in ) for purity assessment. LCMS provides molecular ion confirmation (e.g., m/z 540.2 [M+H]+ in ).
  • NMR : Assign peaks using ¹H/¹³C NMR to verify regiochemistry and hydrogen bonding (similar to protocols in for related semicarbazones).
    • Challenges : Overlapping signals in crowded spectral regions; employ 2D NMR (COSY, HSQC) for resolution .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Perform single-crystal X-ray diffraction and refine structures using SHELX ( ). Visualize anisotropic displacement parameters with ORTEP-3 ( ). For hydrogen bonding analysis, apply graph set theory ( ) to classify interactions (e.g., D–H···A motifs).
  • Key Parameters : Refinement residuals (R-factors), thermal ellipsoid plots, and hydrogen bond metrics (distance/angle) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT) be resolved?

  • Methodology : Combine density functional theory (DFT) calculations with experimental techniques like IR and XRPD (). For example, compare computed vibrational spectra with experimental IR data to validate tautomeric forms. Use Hirshfeld surface analysis ( ) to reconcile crystal packing with simulated electrostatic potentials.
  • Challenges : Discrepancies due to solvent effects or dynamic motion in crystals; employ molecular dynamics (MD) simulations to account for flexibility .

Q. What experimental designs are optimal for studying hydrogen bonding and crystal packing patterns?

  • Methodology :

  • Co-crystallization : Screen solvents (e.g., 2-butanone/heptane in ) to induce polymorphic variations.
  • Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) rings) using software like Mercury ( ).
    • Validation : Cross-reference with topology (e.g., "Hydrogen Bond Donor Count" in ) and thermal stability data .

Q. How can computational methods predict biological activity or enzyme inhibition potential?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with urea-binding pockets, as in ).
  • QSAR : Correlate substituent effects (e.g., methylcyclohexenyl groups) with bioactivity using topological polar surface area (TPSA) and LogP values (e.g., XLogP 3.6 in ).
    • Experimental Validation : Pair with enzyme inhibition assays (e.g., IC₅₀ determination) and LCMS-based metabolite profiling .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Minimize epimerization risks by controlling residence time and temperature.
  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers (similar to protocols in ).
    • Process Analytics : In-line PAT tools (e.g., ReactIR) monitor reaction progress and intermediates .

Data Analysis and Reporting

Q. How should researchers statistically analyze discrepancies in biological assay replicates?

  • Methodology : Apply Student’s t-test or ANOVA for dose-response data (e.g., IC₅₀ values). Use principal component analysis (PCA) to identify outliers in high-throughput screens (). Report confidence intervals (95%) and p-values (<0.05) in line with ICH guidelines.
  • Software : GraphPad Prism or R packages (e.g., nlme for mixed-effects models) .

Q. What metrics are critical for reporting crystallographic data in publications?

  • Essential Parameters :

  • Unit cell dimensions (Å, °)
  • R₁/wR₂ residuals (<5% for high-resolution data)
  • CCDC deposition number (e.g., CCDC 1234567)
    • Visualization : Include ORTEP diagrams ( ) and packing diagrams with Mercury .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。